4,5-Dichloro-2,8-dimethylquinoline

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Procure 4,5-Dichloro-2,8-dimethylquinoline (CAS 21629-52-7) for your advanced R&D programs. Its defining 4,5-vicinal dichloro arrangement offers a unique synthetic handle for sequential functionalization, enabling focused library generation and precise SAR exploration unattainable with 4,7-dichloro or mono-chloro isomers. This reactive scaffold is critical for nucleophilic aromatic substitution and cross-coupling reactions, accelerating the development of novel quinoline-based pharmacophores and polycyclic systems.

Molecular Formula C11H9Cl2N
Molecular Weight 226.1 g/mol
CAS No. 21629-52-7
Cat. No. B3368686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2,8-dimethylquinoline
CAS21629-52-7
Molecular FormulaC11H9Cl2N
Molecular Weight226.1 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C)Cl
InChIInChI=1S/C11H9Cl2N/c1-6-3-4-8(12)10-9(13)5-7(2)14-11(6)10/h3-5H,1-2H3
InChIKeyCPOIUXDRGLGBNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-2,8-dimethylquinoline (CAS 21629-52-7): A Chlorinated Quinoline Building Block for Research


4,5-Dichloro-2,8-dimethylquinoline (CAS 21629-52-7) is a halogenated heterocyclic compound classified as a dichlorodimethylquinoline. It features a quinoline core with chlorine atoms at the 4- and 5-positions and methyl groups at the 2- and 8-positions . This specific substitution pattern is a key structural feature, as quinoline derivatives are privileged scaffolds in medicinal chemistry and agrochemical research, often utilized as synthetic intermediates or building blocks for generating compound libraries with diverse biological activities [1]. The compound's primary value proposition lies in its potential for further derivatization, particularly at the reactive chlorine sites, to explore structure-activity relationships (SAR) in drug discovery .

Why 4,5-Dichloro-2,8-dimethylquinoline Cannot Be Casually Substituted with Other Chloroquinolines


The specific 4,5-dichloro-2,8-dimethyl substitution pattern on the quinoline ring of 4,5-Dichloro-2,8-dimethylquinoline dictates its unique electronic properties, steric profile, and reactivity, particularly in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . In-class analogs, such as 4-Chloro-2,8-dimethylquinoline or 4,7-Dichloroquinoline, differ in the number, position, or type of halogen substituents, which can lead to divergent downstream synthetic outcomes and biological activity profiles. For instance, the presence of two chlorine atoms at vicinal positions (4,5-) provides distinct sites for sequential functionalization compared to a single chloro or a 4,7-dichloro isomer, making it a unique scaffold for generating focused libraries of quinoline-based compounds .

Quantitative Evidence Guide: Differentiating 4,5-Dichloro-2,8-dimethylquinoline from Its Analogs


Physicochemical Property Comparison of 4,5-Dichloro-2,8-dimethylquinoline vs. Related Dichlorodimethylquinolines

The compound's calculated partition coefficient (LogP) and other molecular descriptors are critical for predicting its pharmacokinetic behavior and are influenced by the specific arrangement of substituents. 4,5-Dichloro-2,8-dimethylquinoline (LogP: 4.16) shows a significantly higher lipophilicity compared to its non-chlorinated parent, 2,8-dimethylquinoline (LogP: 3.24). This difference directly impacts its permeability, solubility, and potential for off-target binding, making it a distinct entity for lead optimization studies. [1]

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Molecular Weight Difference Between 4,5-Dichloro-2,8-dimethylquinoline and Its Mono-Chloro Analogs

The molecular weight of a compound is a fundamental property that influences its synthetic handling, characterization, and behavior in assays. 4,5-Dichloro-2,8-dimethylquinoline has a molecular weight of 226.1 g/mol. This is significantly higher than its mono-chlorinated analog, 4-Chloro-2,8-dimethylquinoline, which has a molecular weight of 191.66 g/mol. This difference of 34.44 g/mol corresponds to the addition of a second chlorine atom, which alters the compound's mass and may affect its detection by mass spectrometry and other analytical techniques.

Medicinal Chemistry Molecular Descriptors Synthetic Intermediates

Reactivity and Application as a Synthetic Intermediate: Differentiation from Other Chloroquinolines

The presence of two chlorine atoms at the 4 and 5 positions on the quinoline ring in 4,5-Dichloro-2,8-dimethylquinoline provides distinct synthetic utility compared to other chloroquinoline isomers. This specific arrangement allows for sequential or regioselective functionalization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, enabling the construction of more complex and diverse molecular architectures . While the specific compound is often cited as a research chemical, related dichloroquinoline scaffolds are widely used to generate libraries of bioactive molecules, with the chlorine atoms serving as synthetic handles for introducing amines, ethers, and other functional groups .

Organic Synthesis Medicinal Chemistry Building Blocks

Calculated Boiling Point Comparison for Purity Assessment

The predicted boiling point of 4,5-Dichloro-2,8-dimethylquinoline is 319.1 °C at 760 mmHg, as calculated based on its molecular structure . While the exact boiling point of its positional isomer, 4,8-Dichloro-2,3-dimethylquinoline, is not widely reported, the difference in substitution pattern is known to alter the intermolecular forces and, consequently, the boiling point. This property is relevant for purification processes like distillation and can serve as an indicator of compound identity and purity during synthesis and manufacturing. A notable difference in boiling point from an expected value could signal the presence of an isomer or other impurity .

Analytical Chemistry Quality Control Physicochemical Properties

Key Application Scenarios for 4,5-Dichloro-2,8-dimethylquinoline in Scientific Research


Medicinal Chemistry Scaffold for SAR Exploration

4,5-Dichloro-2,8-dimethylquinoline serves as a versatile intermediate for generating diverse compound libraries to explore structure-activity relationships (SAR) in drug discovery. The 4- and 5-chloro groups are reactive sites for introducing various pharmacophores via nucleophilic substitution or cross-coupling, enabling medicinal chemists to fine-tune biological activity against a target of interest.

Building Block for Synthesis of Complex Heterocyclic Systems

The compound is a valuable building block in organic synthesis for constructing more complex quinoline-fused heterocyclic systems. The vicinal dichloro arrangement provides a unique synthetic handle for tandem reactions, allowing access to novel polycyclic scaffolds that may possess desirable properties for materials science or medicinal chemistry applications.

Chemical Probe for Investigating Halogen Effects on Bioactivity

Researchers can utilize this compound as a chemical probe to systematically study the effect of specific halogenation patterns on the biological activity of quinoline-based molecules. By comparing its properties and activity profile with other chloroquinoline isomers (e.g., 4-chloro, 7-chloro, 4,7-dichloro), scientists can deconvolute the role of each substituent in target binding, metabolic stability, and overall efficacy.

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